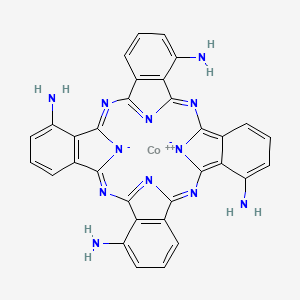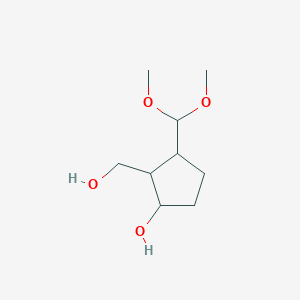
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3. It is a cyclopentanol derivative, characterized by the presence of dimethoxymethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Hydroxymethylation: Cyclopentanone undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to form 2-(hydroxymethyl)cyclopentanone.
Dimethoxymethylation: The hydroxymethylated product is then subjected to dimethoxymethylation using dimethoxymethane and an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanols depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentan-1-ol: Differently substituted, leading to variations in reactivity and applications.
3-(Methoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
Uniqueness
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H18O4 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O4/c1-12-9(13-2)6-3-4-8(11)7(6)5-10/h6-11H,3-5H2,1-2H3 |
Clé InChI |
RPUYQMPQCUNXIA-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CCC(C1CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
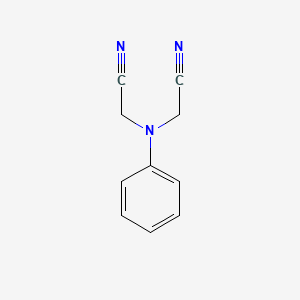

![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

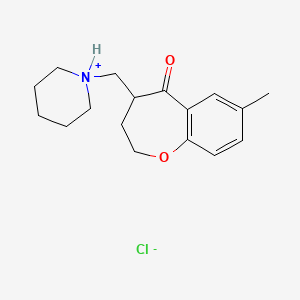
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

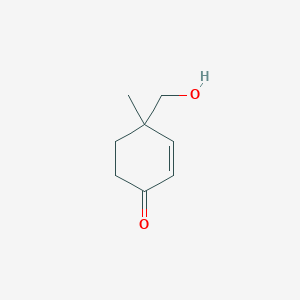
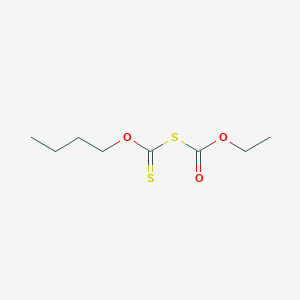
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

